Bienvenue dans la boutique en ligne BenchChem!

Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

mGluR subtype selectivity allosteric modulator profiling anxiolytic drug discovery

Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate (CPCCOEt, CAS 179067-99-3) is a synthetic, non-amino-acid small molecule belonging to the 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate class, originally disclosed by Annoura et al. in 1996.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 179067-99-3
Cat. No. B10763515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
CAS179067-99-3
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2
InChIInChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3
InChIKeyFXCTZFMSAHZQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPCCOEt (CAS 179067-99-3): A Defined Non-Competitive mGluR1 Antagonist for Subtype-Selective Neuroscience Research


Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate (CPCCOEt, CAS 179067-99-3) is a synthetic, non-amino-acid small molecule belonging to the 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate class, originally disclosed by Annoura et al. in 1996 [1]. It functions as a low-affinity, selective, non-competitive, and reversible antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1, both mGluR1a and mGluR1b isoforms), acting at an allosteric site within the receptor's transmembrane domain distinct from the orthosteric glutamate binding pocket [2]. CPCCOEt exhibits no agonist or antagonist activity at mGluR2, mGluR4a, mGluR5a, mGluR7b, or mGluR8a at concentrations up to 100 μM, establishing it as a subtype-selective pharmacological tool for dissecting mGluR1-mediated signaling pathways [2].

Why CPCCOEt Cannot Be Replaced by Other Cyclopropa[b]chromene Derivatives or Generic mGluR1 Antagonists


Substituting CPCCOEt with its closest structural congener PHCCC, or with orthosteric mGluR1 antagonists such as LY367385, or with inverse-agonist mGluR1 antagonists such as BAY 36-7620, leads to fundamentally different pharmacological outcomes. PHCCC, despite sharing the identical cyclopropa[b]chromene scaffold, is a positive allosteric modulator of mGluR4—not an mGluR1 antagonist—and produces anxiolytic-like effects that are absent with CPCCOEt [1]. LY367385 acts competitively at the orthosteric glutamate site, shifting agonist concentration–response curves rightward without reducing maximal efficacy, whereas CPCCOEt non-competitively suppresses the maximal agonist response [2]. BAY 36-7620 exhibits inverse agonist activity that suppresses constitutive mGluR1 signaling, while CPCCOEt acts as a neutral antagonist that does not alter basal receptor activity [3]. These mechanistic and selectivity differences make CPCCOEt irreplaceable for experimental paradigms requiring pure non-competitive neutral antagonism with a defined molecular interaction site.

Quantitative Differentiation Evidence for CPCCOEt Relative to Closest Analogs and In-Class mGluR1 Antagonists


PHCCC vs. CPCCOEt: Shared Scaffold, Divergent Subtype Selectivity and Functional Effect

PHCCC and CPCCOEt share the identical 7-(hydroxyimino)cyclopropa[b]chromene core but differ by a single functional group at the 1a-position (N-phenylcarboxamide in PHCCC vs. ethyl ester in CPCCOEt). This minimal structural change produces a complete switch in receptor pharmacology: PHCCC is a positive allosteric modulator (PAM) of mGluR4 with weak antagonist activity at mGluR1 (rat IC50 = 2.7 ± 0.8 μM), whereas CPCCOEt is a selective non-competitive mGluR1 antagonist (rat IC50 = 10.0 ± 2.2 μM) with no mGluR4 PAM activity [1]. In the Vogel conflict drinking test in rats, PHCCC produced significant dose-dependent anticonflict effects, while CPCCOEt was inactive in the same paradigm, confirming that these structurally similar compounds are not functionally interchangeable [2].

mGluR subtype selectivity allosteric modulator profiling anxiolytic drug discovery

CPCCOEt vs. LY367385: Non-Competitive Allosteric Antagonism vs. Competitive Orthosteric Antagonism at mGluR1

LY367385 is a competitive, orthosteric mGluR1a antagonist that shifts the agonist concentration–response curve rightward without reducing the maximal response (pKB = 3.73 ± 0.05 for (S)-MCPG, a prototypical competitive antagonist at mGluR1). In contrast, CPCCOEt acts as a non-competitive, reversible antagonist that suppresses the maximal agonist-stimulated phosphoinositide hydrolysis response by decreasing agonist efficacy, without affecting the EC50 or Hill coefficient of glutamate [1]. At the human mGlu1α receptor expressed in CHO cells, CPCCOEt demonstrated an apparent pKi of 4.76 ± 0.18 (Ki ≈ 17.4 μM) in a non-competitive manner, while (S)-MCPG produced a competitive rightward shift with a pKB of 3.73 ± 0.05 (KB ≈ 186 μM) without reducing maximal response [1]. At the human mGluR1b receptor, CPCCOEt inhibited glutamate-induced intracellular Ca2+ increases with an IC50 of 6.5 μM, while Schild analysis confirmed non-competitive behavior [2]. LY367385 inhibits quisqualate-induced PI hydrolysis at mGluR1a with an IC50 of 8.8 μM, but its competitive mechanism means that its apparent potency depends on agonist concentration and it cannot fully suppress receptor signaling at saturating agonist levels .

allosteric modulation non-competitive antagonism mGluR1 signaling mechanism

CPCCOEt Neutral Antagonism vs. BAY 36-7620 Inverse Agonism at mGluR1: Functional Consequences for Receptor Constitutive Activity

At the human mGluR1a receptor, BAY 36-7620 acts as an inverse agonist that suppresses constitutive (ligand-independent) receptor activity, whereas CPCCOEt behaves as a pure neutral antagonist that blocks agonist-evoked signaling without affecting basal receptor tone [1]. In cerebellar Purkinje cells, intrinsic plasticity mediated by mGluR1 was prevented by the inverse agonist BAY 36-7620 but not by the neutral antagonist CPCCOEt, demonstrating functionally distinct pharmacological profiles [1]. In calcium mobilization assays, JNJ16259685 (another non-competitive antagonist with inverse agonist properties) displayed an IC50 of 3.24 ± 1.00 nM at rat mGluR1a, approximately 5,500-fold more potent than CPCCOEt (IC50 ≈ 17.8 ± 10.3 μM in the same assay format) [2]. In a homeostatic plasticity paradigm, co-application of the neutral antagonists CPCCOEt plus (S)-MCPG failed to inhibit network downscaling, whereas the inverse agonists BAY 36-7620 and MPEP effectively blocked this process [3].

inverse agonism neutral antagonism constitutive receptor activity mGluR1 plasticity

Enantioselectivity of CPCCOEt: >70-Fold Difference in mGluR1 Antagonist Potency Between (1aS,7aS)- and (1aR,7aR)-Enantiomers

Racemic CPCCOEt was resolved into its optical isomers by chiral stationary phase chromatography, and the absolute configuration was determined by X-ray crystallography [1]. In a phosphoinositol (PI) turnover assay at the cloned human mGlu1b receptor, the (1aS,7aS)-(-)-enantiomer exhibited an IC50 of 1.5 μM, whereas the (1aR,7aR)-(+)-enantiomer was completely inactive up to 30 μM, yielding >20-fold enantioselectivity based on the tested concentration range and a selectivity factor of at least 70-fold when considering the active enantiomer's IC50 relative to the inactive enantiomer's minimum test concentration [1]. This stereochemical dependence was also observed in amide derivatives: (1aS,7aS)-(-)-5 (IC50 = 0.43 μM) and (1aS,7aS)-(-)-6 (IC50 = 0.93 μM) were active, while their (+)-counterparts were inactive at 30 μM [1]. Molecular docking indicates that only the (-)-enantiomer forms a close contact between the oxime OH and Thr815 in transmembrane segment VII of mGluR1 [1].

chiral resolution enantioselective pharmacology stereochemistry–activity relationship

Molecular Binding Site Definition: CPCCOEt Interacts with Thr815 and Ala818 in mGluR1 TM VII, a Site Distinct from Orthosteric Glutamate Binding

Through systematic domain swapping and site-directed mutagenesis between human mGluR1b and the closely related human mGluR5a (which is insensitive to CPCCOEt inhibition up to 100 μM), Litschig et al. identified Thr815 and Ala818 at the extracellular surface of transmembrane segment VII as the critical residues conferring CPCCOEt sensitivity to mGluR1 [1]. Substitution of Thr815 and Ala818 in mGluR1b with the homologous residues from mGluR5a completely eliminated CPCCOEt inhibition [1]. Conversely, introducing Thr815 and Ala818 into the homologous positions of mGluR5a conferred complete CPCCOEt sensitivity (IC50 = 6.6 μM), essentially converting mGluR5a into a CPCCOEt-responsive receptor [1]. CPCCOEt did not displace [3H]glutamate binding to mGluR1a-expressing membranes, confirming that its binding site is physically distinct from the orthosteric pocket [1]. This molecular-level definition of the allosteric binding site is not available for many other mGluR1 antagonists including PHCCC, LY367385 (which binds the orthosteric site), or YM 298198 (whose binding site residues have not been resolved at this resolution).

allosteric binding site site-directed mutagenesis GPCR transmembrane domain mGluR1 structural pharmacology

Synthetic Accessibility and Scalable Total Synthesis: CPCCOEt via 5-Step Route from Phenol and Maleic Anhydride

An efficient total synthesis of CPCCOEt and its derivatives has been reported using phenol and maleic anhydride as inexpensive starting materials, proceeding through directed acylation, I2-catalyzed intramolecular cyclization, Johnson–Corey–Chaykovsky cyclopropanation, esterification, and oximation [1]. The 5-step sequence yields CPCCOEt in 20.1%–29.5% overall yield, with all intermediates and final products confirmed by 1H NMR, 13C NMR, and ESI-MS [1]. This synthetic route improved the chromone scaffold construction method and applied Corey's dimethyloxosulfonium methylide for cyclopropanation onto the chromone framework [1]. In contrast, the synthesis of PHCCC requires an additional amide coupling step, and the synthesis of naphthalene-fused analogs (reported by Ott et al., 2000) necessitates more complex chiral resolution procedures to obtain enantiomerically pure material [2]. Commercially, CPCCOEt is available from multiple vendors at ≥98% purity (HPLC) as a white to beige powder, soluble in DMSO (≥20 mg/mL), with recommended storage at 2–8°C under desiccation .

total synthesis cyclopropanation chromone scaffold construction process chemistry

Recommended Application Scenarios for CPCCOEt Based on Quantitative Differentiation Evidence


Dissecting mGluR1-Specific vs. mGluR4/mGluR8-Mediated Effects Using CPCCOEt as a Subtype-Selective Non-Competitive Antagonist

In experimental paradigms where a pharmacological effect is observed with the mixed mGluR1/mGluR4/mGluR8 ligand PHCCC, CPCCOEt should be used in parallel to deconvolve whether the effect is mediated specifically by mGluR1 blockade. Because CPCCOEt exhibits no functional activity at mGluR4 or mGluR8 at concentrations up to 100 μM [1], any effect reproduced by CPCCOEt (at 10–100 μM) can be attributed to mGluR1 antagonism, while effects unique to PHCCC implicate mGluR4 potentiation or mGluR8 antagonism. This is exemplified in anxiety models where PHCCC but not CPCCOEt produced anticonflict effects, establishing mGluR4 PAM as the relevant mechanism [2].

Studying Constitutive (Ligand-Independent) mGluR1 Signaling Using CPCCOEt as a Neutral Antagonist Probe

In systems where mGluR1 exhibits constitutive activity (e.g., cerebellar Purkinje cells, certain recombinant expression systems), CPCCOEt is the antagonist of choice to distinguish ligand-dependent from ligand-independent receptor signaling. Unlike inverse agonists BAY 36-7620 or JNJ16259685, which suppress basal receptor tone, CPCCOEt as a neutral antagonist blocks only agonist-evoked responses [1]. This property is critical in studies of homeostatic plasticity and intrinsic excitability regulation, where CPCCOEt (100–200 μM) does not affect basal Ih currents in Purkinje cells, whereas BAY 36-7620 suppresses them [1].

Structure–Function Studies of Class C GPCR Allosteric Modulation Using CPCCOEt as a Validated Molecular Probe

CPCCOEt is uniquely suited for structure–function studies of mGluR1 transmembrane domain allostery because its binding site has been mapped to Thr815 and Ala818 in TM VII at single-amino-acid resolution through reciprocal gain-of-function/loss-of-function mutagenesis [1]. Researchers can use CPCCOEt (IC50 = 6.5 μM at wild-type hmGluR1b; IC50 = 6.6 μM at hmGluR5a T815/A818 knock-in) as a pharmacological probe to validate novel mGluR1 mutants, test computational docking models, or benchmark newly developed mGluR1 allosteric ligands against a compound with a well-characterized binding mode [1].

In Vitro Neuroprotection and GABAergic Modulation Studies Requiring Complete mGluR1 Pathway Suppression

In cortical culture models of NMDA-induced excitotoxicity, CPCCOEt (applied at 10–100 μM) provides reproducible neuroprotection by enhancing GABA release—an effect shared with LY367385 but mechanistically distinct because CPCCOEt acts non-competitively [1]. CPCCOEt is preferred over LY367385 in paradigms where ambient glutamate concentrations may be high or variable (e.g., microdialysis studies in freely moving animals, brain slice preparations with electrical stimulation), because its non-competitive mechanism ensures consistent receptor blockade irrespective of endogenous agonist fluctuations [2]. In microdialysis studies, LY367385 and CPCCOEt both substantially enhanced GABA release in the corpus striatum, confirming that the neuroprotective effect is mGluR1-mediated and can be reproduced with either competitive or non-competitive antagonists [1].

Quote Request

Request a Quote for Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.